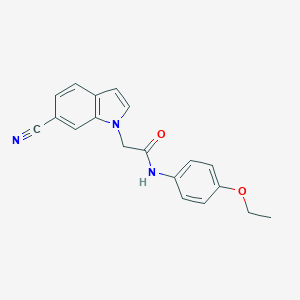![molecular formula C18H19N3O3S B296232 N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research, where it has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use as a fluorescent probe for imaging and detection of cancer cells.
作用機序
The mechanism of action of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is not fully understood. However, it has been suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also inhibit angiogenesis, the process of forming new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It may also modulate the expression of various genes involved in cancer progression and metastasis.
実験室実験の利点と制限
One of the main advantages of using N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in lab experiments is its high potency and specificity towards cancer cells. It has also been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Furthermore, the development of novel drug delivery systems may improve its bioavailability and reduce its toxicity towards normal cells. Finally, more studies are needed to elucidate the mechanism of action and the molecular targets of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, which may lead to the discovery of new therapeutic targets for cancer.
Conclusion
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a promising compound with potential applications in cancer research. Its high potency and specificity towards cancer cells, coupled with its low toxicity towards normal cells, make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and molecular targets, and to develop more efficient synthesis methods and drug delivery systems.
合成法
The synthesis of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The resulting product is then treated with dimethylamine to obtain the final compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
特性
分子式 |
C18H19N3O3S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
N,4-dimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13-4-8-15(9-5-13)18-19-17(24-20-18)12-21(3)25(22,23)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3 |
InChIキー |
WQMVNMOSOHOGPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B296158.png)

![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)

amino]acetamide](/img/structure/B296166.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B296168.png)
amino]acetamide](/img/structure/B296169.png)
amino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B296171.png)
amino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B296172.png)